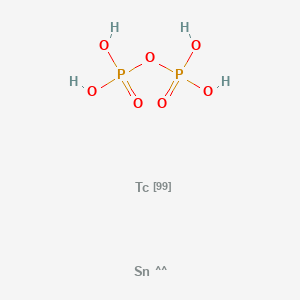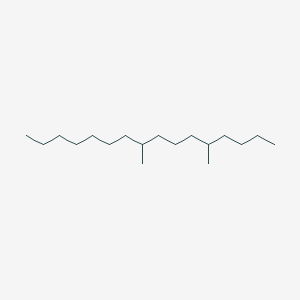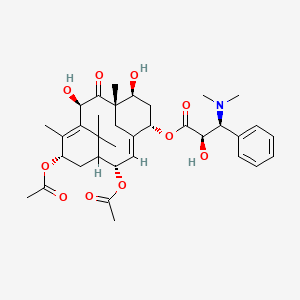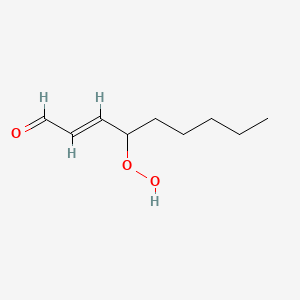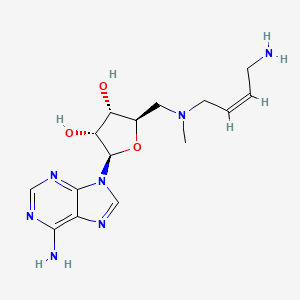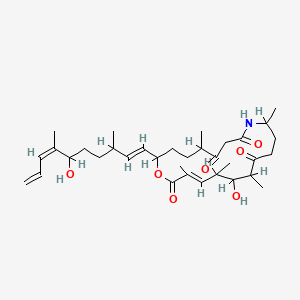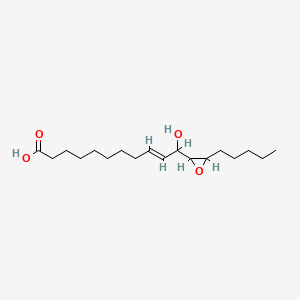![molecular formula C17H21NO5 B1234156 [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate CAS No. 79189-81-4](/img/structure/B1234156.png)
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate is a derivative of carbofuran, a highly toxic carbamate pesticide. This compound is known for its potent acetylcholinesterase inhibitory activity, which makes it effective in pest control. due to its toxicity, its use is highly regulated in many countries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxycarbofuran angelate typically involves the hydroxylation of carbofuran. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the carbofuran molecule .
Industrial Production Methods: Industrial production of 3-hydroxycarbofuran angelate involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of industrial reactors, continuous monitoring of reaction parameters, and purification steps such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, reverting to carbofuran.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under controlled pH and temperature.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of catalysts.
Major Products:
Oxidation: Hydroxylated derivatives of 3-hydroxycarbofuran angelate.
Reduction: Carbofuran.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of carbamate pesticides and their metabolites.
Biology: Investigated for its effects on acetylcholinesterase activity in various organisms.
Medicine: Explored for potential therapeutic applications due to its acetylcholinesterase inhibitory properties.
Mecanismo De Acción
The primary mechanism of action of 3-hydroxycarbofuran angelate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This mechanism is similar to that of other carbamate pesticides .
Comparación Con Compuestos Similares
Carbofuran: The parent compound, also an acetylcholinesterase inhibitor.
3-Hydroxycarbofuran: A metabolite of carbofuran with similar toxicological properties.
Benfuracarb, Carbosulfan, Furathiocarb: Other carbamate pesticides that degrade to carbofuran or its metabolites.
Uniqueness: [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate is unique due to its specific hydroxylation pattern, which can influence its reactivity and toxicity compared to other carbamate pesticides. Its distinct chemical structure allows for targeted studies on its environmental fate and biological effects .
Propiedades
Número CAS |
79189-81-4 |
|---|---|
Fórmula molecular |
C17H21NO5 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C17H21NO5/c1-6-10(2)15(19)22-14-11-8-7-9-12(21-16(20)18-5)13(11)23-17(14,3)4/h6-9,14H,1-5H3,(H,18,20)/b10-6- |
Clave InChI |
NUAOLUPQWUMKNY-POHAHGRESA-N |
SMILES |
CC=C(C)C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C |
SMILES isomérico |
C/C=C(/C)\C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C |
SMILES canónico |
CC=C(C)C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C |
Sinónimos |
2,3-dihydro-2,2-dimethyl-7-(((methylamino)carbonyl)oxy)-3-benzofuranyl-2-methyl-2-butenoate 3-hydroxycarbofuran angelate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


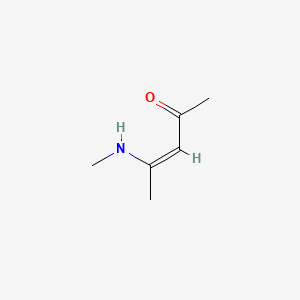
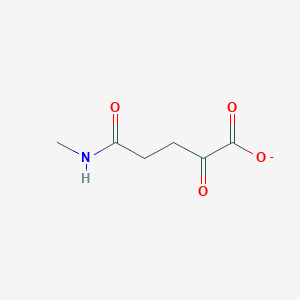
![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)
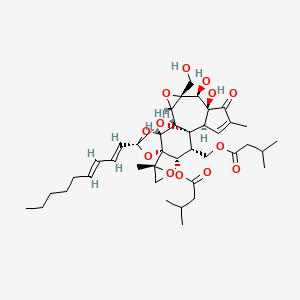
![2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate](/img/structure/B1234082.png)
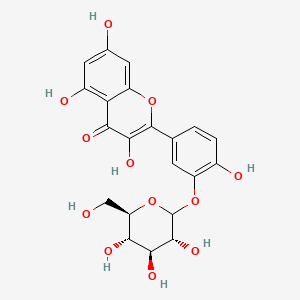
![(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE](/img/structure/B1234084.png)
